Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine
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Overview
Description
Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine is a complex organic compound featuring a cyclopropyl group, a nitro group, and a sulfonyl group attached to a benzylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine typically involves multiple steps, starting with the preparation of the benzylamine backbone. The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid . The sulfonyl group is typically introduced through sulfonation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The benzylamine backbone allows for nucleophilic substitution reactions, where the amine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various sulfonyl chlorides .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can introduce additional functional groups .
Scientific Research Applications
Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group can introduce strain into molecular structures, affecting their reactivity and interactions . The nitro group can participate in redox reactions, while the sulfonyl group can enhance the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the nitro and sulfonyl groups.
Nitrobenzylamine: Contains the nitro group but lacks the cyclopropyl and sulfonyl groups.
Sulfonylbenzylamine: Features the sulfonyl group but lacks the cyclopropyl and nitro groups.
Uniqueness
Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine is unique due to the combination of its cyclopropyl, nitro, and sulfonyl groups, which confer distinct chemical and physical properties.
Biological Activity
Cyclopropyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group, a nitro group, and a sulfonyl moiety, which contribute to its unique reactivity and biological activity. The cyclopropyl ring introduces strain into the molecular structure, potentially enhancing its interaction with biological targets.
The mechanism of action for this compound involves several pathways:
- Interaction with Receptors : The compound may interact with various neurotransmitter receptors, particularly those involved in serotonin signaling. Similar compounds have shown affinity for serotonin receptors, which are crucial in mood regulation and other physiological processes .
- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that may inhibit specific enzymes. For example, cyclopropane derivatives have been reported to inhibit monoamine oxidase (MAO), affecting neurotransmitter metabolism .
- Binding Affinity : The sulfonyl group can facilitate binding interactions with proteins and enzymes, modulating their activity and potentially leading to therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related sulfonamide compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Antitumor Properties
The compound has been explored for its antitumor activity. In vitro studies have indicated that cyclopropane derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) production and mitochondrial dysfunction .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of cyclopropane derivatives, this compound was tested against several pathogenic bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, showcasing its potential as an antimicrobial agent.
Study 2: Antitumor Activity
A separate investigation focused on the antitumor effects of the compound in human cancer cell lines. The study reported that treatment with this compound led to a 50% reduction in cell proliferation at 20 µM after 48 hours, indicating promising antitumor activity.
Comparative Analysis of Biological Activities
Properties
Molecular Formula |
C13H18N2O4S |
---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
N-[(5-nitro-2-propan-2-ylsulfonylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C13H18N2O4S/c1-9(2)20(18,19)13-6-5-12(15(16)17)7-10(13)8-14-11-3-4-11/h5-7,9,11,14H,3-4,8H2,1-2H3 |
InChI Key |
AMAFLBAIURCIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CNC2CC2 |
Origin of Product |
United States |
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